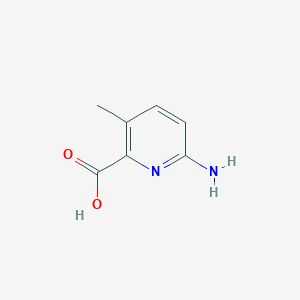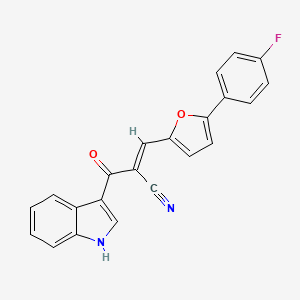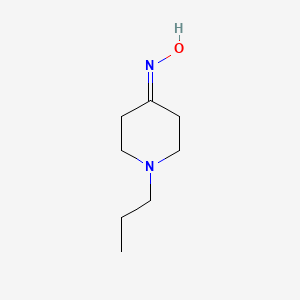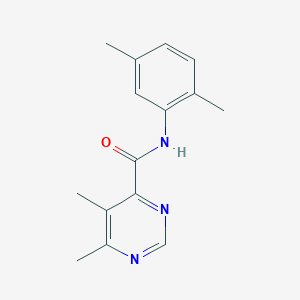
6-Amino-3-methylpicolinic acid
概要
説明
6-Amino-3-methylpicolinic acid is an organic compound with the chemical formula C7H8N2O2. It is a derivative of picolinic acid, characterized by the presence of an amino group at the 6th position and a methyl group at the 3rd position on the pyridine ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-3-methylpicolinic acid typically involves the nitration of 3-methylpyridine followed by reduction and subsequent carboxylation. The nitration step introduces a nitro group at the 6th position, which is then reduced to an amino group.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and catalytic processes to enhance yield and reduce production costs .
化学反応の分析
Types of Reactions
6-Amino-3-methylpicolinic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carboxyl group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like acyl chlorides or sulfonyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of acylated or sulfonylated derivatives.
科学的研究の応用
6-Amino-3-methylpicolinic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in coordination chemistry.
Medicine: Explored for its potential anti-inflammatory and antimicrobial properties.
Industry: Used in the development of herbicides and other agrochemicals
作用機序
The mechanism of action of 6-Amino-3-methylpicolinic acid involves its interaction with specific molecular targets. For instance, it can bind to metal ions, forming stable complexes that inhibit the activity of certain enzymes. This interaction can disrupt biological pathways, leading to its observed biological effects .
類似化合物との比較
Similar Compounds
3-Methylpicolinic acid: Lacks the amino group at the 6th position.
6-Aminopicolinic acid: Lacks the methyl group at the 3rd position.
Picolinic acid: Lacks both the amino and methyl groups.
Uniqueness
6-Amino-3-methylpicolinic acid is unique due to the presence of both the amino and methyl groups, which confer distinct chemical and biological properties.
特性
IUPAC Name |
6-amino-3-methylpyridine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c1-4-2-3-5(8)9-6(4)7(10)11/h2-3H,1H3,(H2,8,9)(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAUXOXHWEABBCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(C=C1)N)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details










試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(2-Thien-3-yl-1,3-thiazol-4-yl)methyl]piperazine hydrochloride](/img/structure/B2922199.png)
![methyl 2-{8-[(dibenzylamino)methyl]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl}acetate](/img/structure/B2922200.png)
![4-[3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(thiophene-2-sulfonyl)piperidine](/img/structure/B2922201.png)

![N-benzyl-1-[(2-methylphenyl)methyl]-2,4-dioxo-3-(prop-2-en-1-yl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2922203.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide](/img/structure/B2922205.png)

![benzyl N-[1-(benzenesulfonyl)-2,2,2-trichloroethyl]carbamate](/img/structure/B2922210.png)

![(4-(3,5-dimethylphenyl)-6-fluoro-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone](/img/structure/B2922213.png)
![4-(1-methyl-1H-pyrazol-4-yl)-2-[4-(1H-pyrrol-1-yl)benzoyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2922215.png)
![5-Ethyl-2-[(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperidin-4-yl)oxy]pyrimidine](/img/structure/B2922217.png)
